molecular formula C24H31N5O4S B1192415 BSc5371

BSc5371

Cat. No.: B1192415
M. Wt: 485.603
InChI Key: OXJJSKDUGJXXAV-RGEXLXHISA-N
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Description

BSc5371 is a potent and irreversible inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound has shown significant efficacy in targeting various mutations of FLT3, which are often implicated in the pathogenesis of acute myeloid leukemia. The molecular formula of this compound is C24H31N5O4S, and it has a molecular weight of 485.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSc5371 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:

  • Formation of the core heterocyclic structure.
  • Introduction of the sulfonamide group.
  • Functionalization with specific substituents to enhance binding affinity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

BSc5371 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.

    Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of this compound with altered functional groups .

Scientific Research Applications

BSc5371 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a reference compound in the study of FLT3 inhibitors.

    Biology: Employed in cellular assays to investigate the role of FLT3 in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT3 mutations.

    Industry: Utilized in the development of new drugs targeting tyrosine kinases

Mechanism of Action

BSc5371 exerts its effects by irreversibly binding to the FLT3 enzyme, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. The molecular targets include various mutant forms of FLT3, such as D835H, ITD/D835V, ITD/F691L, and wild-type FLT3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BSc5371 stands out due to its high potency and irreversible binding to FLT3, making it more effective in overcoming drug-resistant mutations compared to other similar compounds. Its unique structure allows for superior cytotoxicity in FLT3-dependent cell lines, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula

C24H31N5O4S

Molecular Weight

485.603

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C24H31N5O4S/c1-6-29(7-2)12-11-25-24(31)22-15(4)21(26-16(22)5)14-19-18-13-17(28-34(32,33)8-3)9-10-20(18)27-23(19)30/h8-10,13-14,26,28H,3,6-7,11-12H2,1-2,4-5H3,(H,25,31)(H,27,30)/b19-14-

InChI Key

OXJJSKDUGJXXAV-RGEXLXHISA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)NS(=O)(=O)C=C)NC2=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BSc5371;  BSc-5371;  BSc 5371; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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